

Guanoxan Analogues: A Technical Deep-Dive into Biological Activity and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan, a historically significant antihypertensive agent, and its analogues represent a compelling area of study in medicinal chemistry. Characterized by a (1,4-benzodioxan-2-ylmethyl)guanidine core, these compounds primarily exert their effects through modulation of the adrenergic system. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of **Guanoxan** and its analogues. While quantitative data for a broad series of direct **Guanoxan** analogues is limited in publicly available literature, this document synthesizes existing data on closely related benzodioxan and guanidine derivatives to elucidate key structural determinants for adrenergic receptor affinity and antihypertensive effects. Detailed experimental protocols for relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound class.

Introduction

Guanoxan is an antihypertensive drug that acts as a peripherally acting antiadrenergic agent, mechanistically similar to guanethidine. Its primary mode of action involves the inhibition of norepinephrine release from sympathetic nerve endings. Despite its efficacy, **Guanoxan** was withdrawn from the market due to concerns about hepatotoxicity. Nevertheless, the unique pharmacological profile of the guanidinobenzodioxan scaffold continues to attract interest for the development of novel therapeutic agents with potentially improved safety profiles and



diverse biological activities. The guanidine moiety is a versatile functional group found in a wide range of biologically active compounds, exhibiting activities including antimicrobial, antioxidant, and anticancer effects. This guide explores the SAR of **Guanoxan** analogues, drawing insights from related chemical series to inform future drug discovery efforts.

Biological Activity of Guanoxan Analogues

The primary biological target of **Guanoxan** and its analogues are adrenergic receptors, specifically the α -adrenoceptors. However, some studies suggest potential interactions with other receptors and non-adrenergic sites.

Adrenergic Receptor Modulation

Guanoxan analogues primarily function as α -adrenoceptor antagonists. The affinity for $\alpha 1$ and $\alpha 2$ subtypes can be modulated by structural modifications to the benzodioxan ring and the guanidine group.

Antihypertensive Activity

The antihypertensive effects of these compounds are a direct consequence of their ability to block adrenergic signaling, leading to vasodilation and a reduction in blood pressure.

Other Biological Activities

Derivatives of the core **Guanoxan** structure have been investigated for a range of other potential therapeutic applications, including antiprion and anticancer activities. Structure-activity relationship studies have aimed to separate these effects from the primary antihypertensive action to develop more targeted therapies.

Data Presentation: Biological Activity of Guanoxan and Related Analogues

Due to the limited availability of comprehensive quantitative data for a series of direct **Guanoxan** analogues, the following tables include data for **Guanoxan** itself and structurally related benzodioxan and guanidine derivatives that provide insights into the structure-activity relationships of this class of compounds.



Table 1: Adrenergic Receptor Binding Affinity of Guanoxan and Related Compounds

Compound	Structure	Receptor Subtype	Binding Affinity (Ki, nM)	Reference
Guanabenz	2,6- dichlorobenzylide ne aminoguanidine	α2-Adrenoceptor	-	[1]
Clonidine Analogue 16	2-imino- imidazolidine attached to a benzopyran	α2-Adrenoceptor	19	[2]
Clonidine Analogue 22	2-imino- imidazolidine attached to a benzopyran	α2-Adrenoceptor	95	[2]
Clonidine	-	α2-Adrenoceptor	35	[2]
Clonidine Analogue 16	2-imino- imidazolidine attached to a benzopyran	α1-Adrenoceptor	7570	[2]
Clonidine Analogue 22	2-imino- imidazolidine attached to a benzopyran	α1-Adrenoceptor	5030	[2]

Table 2: Vasorelaxant and Antihypertensive Activity of **Guanoxan** Analogues and Related Compounds



Compound	Assay	Activity (IC50 / EC50, μM)	Reference
N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[3] [4]oxazine-6-carbonyl)guanidine	Na+/H+ exchange inhibition	0.12	[4]
meso- dihydroguaiaretic acid	Vasodilation (rat aorta)	49.9	[5]
Corosolic acid	Vasodilation (rat aorta)	108.9	[5]
5,8,4'-trihydroxy-3,7-dimethoxyflavone	Vasodilation (rat aorta)	122.3	[5]
N2,N4-diamino quinazoline analogue (Compound 9)	Vasodilation (rat pulmonary artery)	0.58	[6]
6-(4- substitutedphenyl)-3- pyridazinone (Compound 2j)	Vasorelaxation (mice aorta)	0.02916	[7]

Note: The data presented is from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of **Guanoxan** analogues and related compounds.

Adrenergic Receptor Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity (Ki) of test compounds for α -adrenergic receptors.



Materials:

- Cell membranes expressing the target α-adrenergic receptor subtype (e.g., from transfected cell lines or tissue homogenates).
- Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α 1, [3H]rauwolscine or [3H]yohimbine for α 2).
- Test compounds (Guanoxan analogues).
- Non-specific binding control (e.g., phentolamine).
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Prepare a series of dilutions of the test compounds.
- In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).
- Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.



- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasorelaxant Activity Assay

Objective: To assess the ability of **Guanoxan** analogues to induce relaxation of pre-contracted arterial rings.

Materials:

- Isolated arterial rings (e.g., rat thoracic aorta or pulmonary artery).
- Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
 maintained at 37°C and aerated with 95% O2 / 5% CO2.
- Isometric force transducer and data acquisition system.
- Vasoconstrictor agent (e.g., phenylephrine for α1-adrenoceptor-mediated contraction).
- Test compounds (Guanoxan analogues).

Procedure:

- Mount the arterial rings in the organ baths under optimal resting tension.
- Allow the tissues to equilibrate for a period (e.g., 60-90 minutes).
- Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine).
- Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations
 of the test compound to the organ bath.
- Record the relaxation response at each concentration.



- Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
- Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation) by plotting a concentration-response curve.

In Vivo Antihypertensive Activity Assay

Objective: To evaluate the blood pressure-lowering effects of **Guanoxan** analogues in a relevant animal model of hypertension.

Materials:

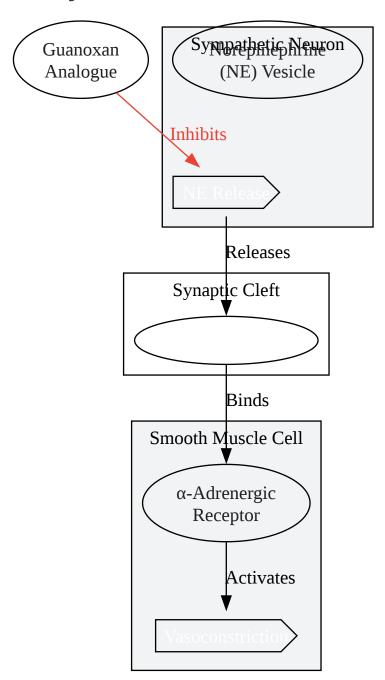
- Spontaneously hypertensive rats (SHR) or other suitable hypertensive animal models.
- System for measuring blood pressure (e.g., tail-cuff method or telemetry).
- Test compounds (Guanoxan analogues) formulated for administration (e.g., oral gavage or intravenous injection).
- · Vehicle control.

Procedure:

- Acclimatize the animals to the blood pressure measurement procedure to minimize stressinduced variations.
- Measure the baseline systolic and diastolic blood pressure and heart rate of each animal.
- Administer the test compound or vehicle to the animals.
- Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
- Calculate the change in blood pressure from baseline for each animal at each time point.
- Compare the blood pressure changes in the treated groups to the vehicle control group to determine the antihypertensive effect.
- Dose-response studies can be conducted to determine the effective dose range.



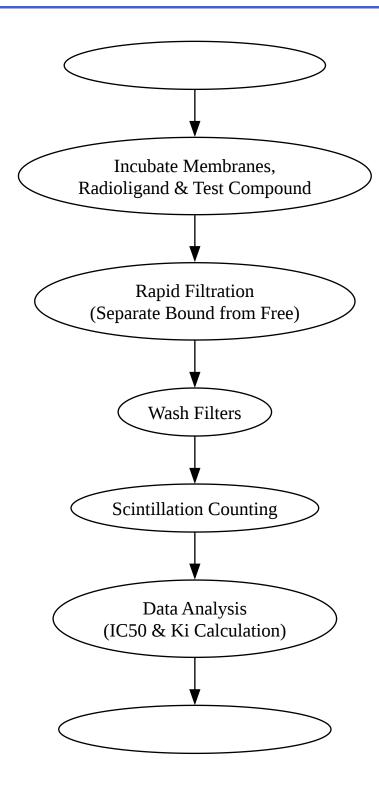
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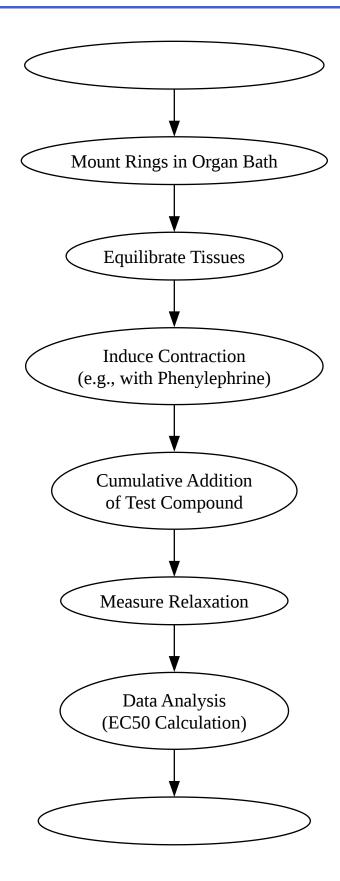
Experimental Workflows





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Conclusion

Guanoxan and its analogues remain a pertinent field of study for the development of novel cardiovascular and potentially other therapeutic agents. While a comprehensive quantitative structure-activity relationship for a broad series of Guanoxan analogues is not readily available, analysis of related benzodioxan and guanidine derivatives provides valuable insights. The core (1,4-benzodioxan-2-ylmethyl)guanidine scaffold offers a versatile platform for chemical modification to fine-tune adrenergic receptor affinity and selectivity, as well as to explore other biological targets. The experimental protocols detailed herein provide a robust framework for the pharmacological characterization of new analogues. Future research efforts should focus on systematic modifications of the Guanoxan structure and comprehensive biological evaluation to build a more complete understanding of the SAR and to identify lead compounds with improved therapeutic profiles, particularly with respect to hepatotoxicity. The visualizations provided in this guide offer a clear conceptual framework for the underlying mechanisms and experimental approaches in this area of research.

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